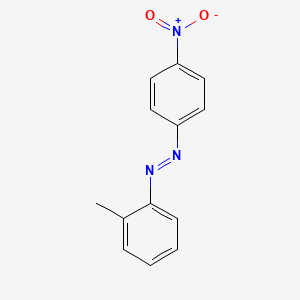

2-Methyl-4'-nitroazobenzene

Beschreibung

Overview of Azo Compounds in Contemporary Chemical Research

Azo compounds, characterized by the R-N=N-R' functional group where R and R' are typically aryl groups, represent one of the most extensive classes of synthetic organic molecules. ijhmr.comresearchgate.net Their significance stems from their diverse applications, ranging from traditional uses as dyes and pigments to cutting-edge roles in materials science, medicine, and technology. researchgate.netjchemrev.com The defining feature of many azobenzenes is their photochromism—the ability to switch between two geometric isomers, the more stable trans (E) form and the less stable cis (Z) form, upon irradiation with light. cinz.nzresearchgate.netmdpi.com This reversible isomerization induces significant changes in the molecule's shape, dipole moment, polarity, and other physicochemical properties, making them ideal candidates for "molecular switches." cinz.nz

In modern research, this switching capability is being harnessed for a multitude of applications. These include the development of light-responsive materials, photodynamic therapy, laser dyes, and dye-sensitized solar cells. ijhmr.com The versatility of azo compounds is further enhanced by the relative ease of their synthesis, typically involving a diazotization reaction followed by a coupling reaction, allowing for the introduction of various substituents onto the aromatic rings. researchgate.netjchemrev.com This structural tunability enables the fine-tuning of their electronic and optical properties for specific applications. researchgate.net

Historical Context of Azobenzene (B91143) Derivative Investigations

The journey of azobenzene and its derivatives began in 1858 with the discovery of the diazotization coupling reaction by Peter Griess. dcu.ie This breakthrough paved the way for the synthesis of a vast array of azo dyes, which quickly became the most important and versatile class of synthetic colorants used in the textile and other industries. jchemrev.comdcu.ie For over a century, the primary focus of research was on their tinctorial properties. cinz.nz

While the photoisomerization property of azobenzene was known to chemists, it was only more recently that researchers began to exploit this phenomenon for applications beyond coloration. cinz.nz This shift in focus has led to a renaissance in azobenzene research, with scientists exploring their potential in areas such as optical data storage, molecular machines, and photopharmacology. researchgate.netresearchgate.net The ability to control biological processes with light using azobenzene-containing molecules is a particularly exciting and rapidly developing field. researchgate.net

Structural Features and Electronic Configuration of 2-Methyl-4'-nitroazobenzene

2-Methyl-4'-nitroazobenzene is an asymmetrically substituted azobenzene. Its structure consists of two benzene (B151609) rings linked by the central azo bridge. One ring is substituted with a methyl group (-CH₃) at the 2-position, while the other ring bears a nitro group (-NO₂) at the 4'-position.

The methyl group is generally considered an electron-donating group, albeit a weak one. In contrast, the nitro group is a strong electron-withdrawing group. This "push-pull" arrangement, with an electron donor on one ring and an electron acceptor on the other, significantly influences the molecule's electronic properties. This substitution pattern leads to a polarized electronic structure, which can impact its absorption spectrum and photoisomerization behavior. acs.orgpolimi.it

The molecule exists predominantly in the trans configuration, which is thermodynamically more stable. In this form, the two phenyl rings are on opposite sides of the N=N double bond. Upon absorption of light of an appropriate wavelength, it can isomerize to the less stable cis form, where the phenyl rings are on the same side. Theoretical studies on substituted azobenzenes indicate that the isomerization can proceed via two primary pathways: a rotation around the N=N bond or an inversion mechanism at one of the nitrogen atoms. acs.org For many push-pull azobenzenes, the rotational pathway is often favored in the excited state. acs.org

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃O₂ | |

| Molecular Weight | 241.25 g/mol | |

| Appearance | Crystalline solid | iucr.orgrsc.org |

| Isomeric Form | Predominantly trans | iucr.org |

This table is generated based on general chemical principles and data from related compounds.

Academic Research Trends and Gaps Pertaining to 2-Methyl-4'-nitroazobenzene

Academic research on 2-Methyl-4'-nitroazobenzene and its close analogs has touched upon several areas, though a comprehensive picture remains to be fully painted. Studies have investigated its synthesis and the preparation of related sulphenyl halide derivatives. rsc.org The structural characteristics of derivatives, such as 4-ferrocenyl-2'-methyl-4'-nitroazobenzene, have been analyzed using techniques like X-ray crystallography, providing detailed information on bond lengths and angles in the solid state. iucr.org

Theoretical studies on similar push-pull azobenzenes have been conducted to understand their electronic structure, tautomeric forms, and the mechanism of photoisomerization. acs.orgresearchgate.net For instance, research on related nitro-substituted azobenzenes has explored their photochemical stability and degradation pathways. acs.org The presence of the nitro group at the 4'-position is suggested to enhance photochemical stability compared to isomers with the nitro group at the 2'-position. acs.org

However, specific experimental data on the photophysical properties of 2-Methyl-4'-nitroazobenzene itself, such as its quantum yields of isomerization and the lifetimes of its excited states, appear to be less documented in readily available literature compared to more common azobenzene derivatives. While the synthesis of related compounds is described, detailed investigations into optimizing the synthesis of 2-Methyl-4'-nitroazobenzene specifically are not prevalent. Furthermore, its potential applications, for instance in nonlinear optics or as a molecular switch in specific systems, remain an area ripe for further exploration. Much of the research focuses on broader classes of substituted azobenzenes, and dedicated studies on this particular compound could yield more precise insights into how the specific combination of a 2-methyl and a 4'-nitro group fine-tunes the properties of the azobenzene core.

Eigenschaften

CAS-Nummer |

7030-18-4 |

|---|---|

Molekularformel |

C13H11N3O2 |

Molekulargewicht |

241.24 g/mol |

IUPAC-Name |

(2-methylphenyl)-(4-nitrophenyl)diazene |

InChI |

InChI=1S/C13H11N3O2/c1-10-4-2-3-5-13(10)15-14-11-6-8-12(9-7-11)16(17)18/h2-9H,1H3 |

InChI-Schlüssel |

BIYRCZZYZWYULL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization for 2 Methyl 4 Nitroazobenzene and Its Precursors

Classical Diazotization and Azo-Coupling Reactions for Substituted Azobenzenes

The most traditional and widely employed method for synthesizing azobenzenes is the azo coupling reaction. researchgate.netcapes.gov.brrsc.orgchemrxiv.org This electrophilic aromatic substitution involves the reaction of a diazonium salt with an electron-rich aromatic compound. mdpi.com For the synthesis of 2-Methyl-4'-nitroazobenzene, this would typically involve the diazotization of 4-nitroaniline (B120555) followed by coupling with o-toluidine (B26562).

The general steps are as follows:

Diazotization: 4-nitroaniline is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form the 4-nitrobenzenediazonium (B87018) salt. bch.ro

Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling partner, in this case, o-toluidine. The reaction is typically carried out under controlled pH conditions to facilitate the electrophilic attack of the diazonium ion on the aromatic ring of the coupling component. bch.ro The substitution usually occurs at the para position to the activating group unless that position is blocked. researchgate.net

This method is highly versatile and allows for the synthesis of a wide array of substituted azobenzenes. researchgate.net However, it can be limited by the need for specific electron-donating groups on the coupling partner and the potential for side reactions if the reaction conditions are not carefully controlled. mdpi.com

Advanced Synthetic Approaches to 2-Methyl-4'-nitroazobenzene Analogs

In recent years, several advanced synthetic methods have emerged, offering alternatives to the classical diazotization and coupling reactions, often with improved yields, selectivity, and substrate scope.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of complex organic molecules, including azobenzenes. rsc.orgbeilstein-journals.org These methods can involve the formation of the C-N or N=N bond.

One approach involves the coupling of aryl halides with N-aryl-N'-silyldiazenes. mdpi.com This palladium-catalyzed C-N coupling reaction allows for the synthesis of asymmetrical azobenzene (B91143) derivatives. mdpi.com For instance, a suitably substituted aryl halide could be coupled with a silylated diazenyl derivative of either o-xylene (B151617) or p-nitrotoluene to construct the 2-Methyl-4'-nitroazobenzene framework. The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the diazenyl component and reductive elimination to afford the azobenzene product. mdpi.com

Another strategy is the Pd(II)-catalyzed C-H activation and functionalization. rsc.org This method allows for the direct coupling of C-H bonds with iodoazobenzenes, providing a route to more complex, modified azobenzenes. rsc.org While not a direct synthesis of the parent 2-Methyl-4'-nitroazobenzene, this approach highlights the utility of palladium catalysis in the late-stage functionalization of azobenzene scaffolds.

| Catalyst System | Coupling Partners | Key Features |

| (dppf)PdCl₂ / Cs₂CO₃ | N-aryl-N′-silyl diazenes and aryl halides | Good for asymmetric azo compounds; base is crucial. mdpi.com |

| Pd(OAc)₂ | Aromatic/aliphatic carboxamides and iodoazobenzenes | Site-selective C-H arylation; good for modified azobenzenes. rsc.org |

| Pd-catalyzed | Arylhydrazides and aryl bromides | Followed by oxidation; suitable for unsymmetrical tris(arylazo)benzenes. beilstein-journals.org |

Reductive Coupling Strategies

Reductive coupling of nitroarenes is another important method for the synthesis of symmetrical and, in some cases, unsymmetrical azobenzenes. chemrxiv.orgmdpi.comresearchgate.net This approach is particularly relevant for the synthesis of 2-Methyl-4'-nitroazobenzene, as it could potentially start from 2-methyl-nitrobenzene and 4-nitro-nitrobenzene, though selectivity in cross-coupling can be a challenge.

The reaction typically involves the reduction of nitroaromatics to intermediate species like nitrosobenzenes and N-phenylhydroxylamines, which then condense to form the azoxybenzene, followed by further reduction to the azobenzene. mdpi.com Various reducing agents and catalysts have been employed, including NaBH₄ with Fe₃O₄@SbFₓ magnetic nanoparticles. researchgate.net The choice of catalyst and reaction conditions is critical to prevent over-reduction to anilines. mdpi.commdpi.com

Recent advancements have focused on developing chemoselective methods. For example, an organophosphorus-catalyzed method allows for the cross-selective intermolecular reductive coupling of nitroarenes and anilines to form unsymmetrical hydrazines, which can be precursors to azobenzenes. nih.gov

Selective Oxidation and Functionalization of Precursors

The selective oxidation of anilines offers a direct route to azobenzenes and is considered a greener alternative to methods that generate significant waste. researchgate.net This can be achieved using various oxidizing agents and catalysts, including ambient oxygen. researchgate.net The oxidative coupling of anilines proceeds through the formation of a hydrazobenzene (B1673438) intermediate, which is then oxidized to the azobenzene. researchgate.net For the synthesis of 2-Methyl-4'-nitroazobenzene, a potential route could involve the cross-coupling oxidation of o-toluidine and 4-nitroaniline.

Furthermore, the selective oxidation of anilines can be controlled to yield either azoxybenzenes or nitrobenzenes by adjusting the basicity of the reaction medium, providing a versatile method for synthesizing precursors. semanticscholar.orgacs.org For instance, using a mild base like NaF with an oxidant like H₂O₂ can favor the formation of azoxybenzenes, while a stronger base like NaOMe can lead to nitroaromatics. semanticscholar.orgacs.org

Green Chemistry Principles in 2-Methyl-4'-nitroazobenzene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azobenzenes to minimize environmental impact. uwindsor.caacs.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Key green approaches include:

Solvent-free reactions: The direct synthesis of aromatic azo compounds from anilines under solvent-free conditions has been achieved using copper acetate (B1210297) with a small amount of palladium salt. mdpi.com

Use of green solvents: Water and ethyl lactate (B86563) have been explored as environmentally friendly solvents for azobenzene synthesis. mdpi.comacs.org Ethyl lactate can even act as a mediator in the catalyst-free synthesis of azobenzenes from anilines. mdpi.com

Catalytic aerobic oxidation: The use of catalysts with ambient oxygen as the terminal oxidant for the oxidative coupling of anilines is a highly atom-economical approach. researchgate.net

Reusable catalysts: The development of recyclable catalysts, such as magnetic nanoparticles, for reductive coupling reactions contributes to the sustainability of the process. researchgate.net

Mechanochemical synthesis: Ball milling has been investigated as a green method for the synthesis of azobenzene derivatives, significantly reducing the amount of solvent required. uwindsor.ca

| Green Chemistry Approach | Reactants/Catalysts | Key Advantage |

| Solvent-free synthesis | Anilines, Cu(OAc)₂, Pd salt | Eliminates solvent waste. mdpi.com |

| Green solvents | Anilines, oxone, ethyl lactate | Uses environmentally friendly solvents. mdpi.com |

| Aerobic oxidation | Anilines, various catalysts, O₂ | High atom economy, uses air as oxidant. researchgate.net |

| Recyclable catalysts | Nitroarenes, NaBH₄, Fe₃O₄@SbFₓ MNPs | Catalyst can be recovered and reused. researchgate.net |

| Mechanochemistry | 5-nitroisophthalic acid, reducing agent | Reduces solvent usage. uwindsor.ca |

Purification and Isolation Techniques for High-Purity Research Samples

Obtaining high-purity samples of 2-Methyl-4'-nitroazobenzene is essential for research purposes, particularly for applications in materials science and as molecular switches. Several techniques are employed for purification and isolation.

Column Chromatography: This is a standard and widely used method for separating the desired azobenzene from starting materials, by-products, and other impurities. d-nb.info The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is crucial for effective separation.

Recrystallization: This technique is often used to purify the crude product obtained after initial workup or column chromatography. The selection of an appropriate solvent or solvent mixture is key to obtaining highly pure crystalline material.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>95%), analytical and preparative HPLC are employed. csic.es This method is particularly useful for separating isomers and closely related impurities.

Photo-affinity Chromatography: In specialized applications, photo-responsive azobenzene ligands have been used in affinity chromatography for the purification of biomolecules. nih.govnih.govresearchgate.net While not directly for the purification of 2-Methyl-4'-nitroazobenzene itself, this demonstrates the advanced chromatographic applications of azobenzenes.

The purity of the final compound is typically confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. bch.rocsic.es

Molecular Structure, Conformation, and Isomerization Dynamics

Fundamental Principles of Azobenzene (B91143) Isomerization

Azobenzene isomerization is characterized by two primary transformations: the light-induced trans-to-cis isomerization and the subsequent cis-to-trans back-isomerization, which can be triggered either by light or by thermal energy. beilstein-journals.orgresearchgate.net The trans isomer is thermodynamically more stable and possesses a nearly planar structure, whereas the cis isomer is non-planar and higher in energy. beilstein-journals.org The conversion between these two states involves significant changes in molecular geometry, including a decrease in the distance between the 4 and 4' carbon atoms of the phenyl rings from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org

The conversion from the trans to the cis isomer is initiated by the absorption of a photon. Azobenzene derivatives typically exhibit two main absorption bands: an intense π→π* transition in the UV region (S₀→S₂) and a weaker, symmetry-forbidden n→π* transition in the visible region (S₀→S₁). researchgate.net Irradiation within either of these bands can induce isomerization, though the efficiency, or quantum yield, can vary depending on the excitation wavelength. rsc.org

Upon photoexcitation, the molecule is promoted to an electronically excited state (S₁ or S₂). From here, the molecule must navigate back to the ground state (S₀) potential energy surface. The relaxation process is extremely rapid, often occurring on a picosecond timescale, and proceeds through conical intersections—points where the potential energy surfaces of the excited and ground states become degenerate. acs.org The geometry of the molecule at this crossing point dictates whether it relaxes back to the trans isomer or productively converts to the cis isomer. Two primary mechanistic pathways are proposed for this photoisomerization process:

Rotation: This mechanism involves the torsion or twisting of the N=N double bond, breaking the π-bond and allowing for rotation of one phenyl group relative to the other. longdom.org

Inversion: This pathway involves an in-plane, scissor-like motion where one of the C-N-N bond angles linearizes through an sp-hybridized transition state, while the N=N double bond remains intact. beilstein-journals.orglongdom.org

While rotation was long considered the dominant pathway for photoisomerization, evidence suggests that the mechanism can depend on the specific excited state that is accessed. acs.org

The metastable cis isomer can revert to the more stable trans form in the dark through a thermal process. This relaxation is a first-order kinetic process, and its rate is highly dependent on the structure of the molecule, the solvent, and the temperature. longdom.orgresearchgate.net The two principal mechanisms, rotation and inversion, are also debated for the thermal back-isomerization.

The inversion mechanism for thermal isomerization is thought to proceed through a planar transition state where one of the nitrogen atoms becomes sp-hybridized. acs.org This pathway is characterized by a transition state that is less polar than that of the rotational pathway. Studies on various azobenzene derivatives have shown that the inversion mechanism is often favored in non-polar solvents. nih.govacs.org The rate of isomerization via inversion is generally less sensitive to the polarity of the solvent. longdom.org For many substituted azobenzenes, particularly those without strong push-pull electronic characteristics, the inversion pathway is considered the dominant mechanism for thermal relaxation. acs.orgoup.com

The rotational pathway for thermal isomerization involves the homolytic cleavage of the N=N π-bond, leading to a twisted, diradical-like transition state. This transition state is significantly more polar than the cis ground state. longdom.org Consequently, the rate of isomerization via the rotational mechanism is highly sensitive to solvent polarity, with polar solvents stabilizing the transition state and accelerating the reaction. longdom.orgresearchgate.net This mechanism is particularly relevant for "push-pull" azobenzenes, which feature an electron-donating group on one phenyl ring and an electron-withdrawing group on the other. nih.govacs.org The charge separation in the transition state is stabilized in polar environments, lowering the activation energy for rotation.

Distinguishing between the inversion and rotational pathways has been a central theme in azobenzene research. Experimental and computational methods provide complementary insights.

Experimental Approaches:

Solvent Effects: The dependence of the isomerization rate on solvent polarity is a key indicator. A strong correlation between rate and polarity suggests a rotational mechanism, while a weak dependence points towards inversion. longdom.org

Substituent Effects (Hammett Plots): Linear free-energy relationships, such as Hammett plots, are used to correlate reaction rates with the electronic properties of substituents. The shape of the plot can help elucidate the mechanism. For instance, V-shaped Hammett plots observed in some solvent systems suggest a change in mechanism from inversion for electron-donating groups to rotation for electron-withdrawing groups. nih.govacs.org

Activation Parameters: Measurement of activation parameters like the enthalpy (ΔH‡), entropy (ΔS‡), and volume of activation (ΔV‡) can provide mechanistic clues. For example, a large negative volume of activation is often consistent with the more compact, planar transition state of the inversion pathway. acs.orgoup.com

Computational Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and more advanced multireference methods (e.g., CASSCF) are used to map the potential energy surfaces of the ground and excited states. nih.govacs.orgnih.gov These calculations can identify the transition state structures for both inversion and rotation and determine their relative energy barriers, providing a theoretical prediction of the preferred pathway. semanticscholar.orgrsc.org

Molecular Dynamics Simulations: These simulations can model the dynamic trajectory of the molecule following photoexcitation, providing a detailed, time-resolved picture of the isomerization process and the factors that govern its outcome. nih.gov

These combined approaches have led to the general consensus that the operative mechanism can change depending on the specific molecular structure and its environment. nih.govacs.org

cis-to-trans Thermal Isomerization Mechanisms and Kinetics

Stereochemical Influence of Methyl and Nitro Substituents on Isomerization

The isomerization dynamics of 2-Methyl-4'-nitroazobenzene are governed by the combined electronic and steric effects of its substituents. The molecule features an electron-withdrawing nitro group (-NO2) at the 4'-(para) position and a methyl group (-CH3) at the 2-(ortho) position. This substitution pattern classifies it as a push-pull type azobenzene, albeit with a weakly donating methyl group.

The 4'-nitro group is a strong electron-withdrawing group. In push-pull systems, such groups significantly influence the electronic structure, red-shifting the π→π* absorption band and enhancing the polarity of the molecule. beilstein-journals.orgnih.gov For thermal cis-to-trans isomerization, the presence of a strong electron-withdrawing group tends to favor the rotational pathway , especially in polar solvents, by stabilizing the polar transition state. longdom.orgnih.gov This typically leads to an acceleration of the thermal relaxation rate compared to unsubstituted azobenzene.

The 2-methyl group introduces both electronic and steric effects. Electronically, it is a weak electron-donating group. Sterically, its placement at the ortho position creates significant steric hindrance near the azo linkage. rsc.org This steric clash can destabilize the planar trans isomer and the planar transition state of the inversion mechanism. nih.govoup.com Conversely, it can also hinder the rotation of the phenyl ring, potentially slowing isomerization that proceeds via a rotational pathway.

Based on these findings for analogous systems, the following effects can be predicted for 2-Methyl-4'-nitroazobenzene:

Thermal Isomerization: The thermal cis-to-trans isomerization is expected to proceed via a rotational mechanism due to the push-pull nature of the substitution, particularly in polar solvents. The ortho-methyl group is likely to introduce steric strain that destabilizes the cis isomer, which could lead to an accelerated thermal relaxation rate compared to the unmethylated 4'-nitroazobenzene.

Photoisomerization: The steric bulk of the ortho-methyl group can also influence the photoisomerization quantum yield. By creating a more crowded environment around the N=N bond, it may hinder the large-amplitude motions required for isomerization, potentially leading to a lower trans-to-cis quantum yield compared to sterically unencumbered analogues. rsc.org

The table below summarizes the kinetic data for the thermal cis-to-trans isomerization of related substituted azobenzenes, illustrating the impact of substituent placement.

| Compound | Solvent | k (10⁻⁵ s⁻¹) at 25°C | Activation Energy (Ea) (kJ/mol) | Proposed Mechanism |

| 4-Nitro-4'-dimethylaminoazobenzene | Ethanol | 1020 | 60.2 | Rotation |

| 2-Methyl-4-nitro-4'-dimethylaminoazobenzene | Ethanol | 2060 | 58.1 | Rotation |

| 2'-Methyl-4-nitro-4'-dimethylaminoazobenzene | Ethanol | 1080 | 61.0 | Rotation |

| Azobenzene | Benzene (B151609) | 0.52 | 96.2 | Inversion |

Data compiled from studies on substituted azobenzenes to illustrate substituent effects. oup.com

This interactive table demonstrates that the introduction of a 2-methyl group significantly increases the rate of thermal isomerization in a push-pull system, consistent with the destabilization of the cis isomer. The 4'-nitro group ensures the rotational pathway is favored, and the 2-methyl group modulates the kinetics primarily through steric interactions.

Steric Hindrance Effects on Photo- and Thermal Isomerization Rates

The introduction of a methyl group at the ortho-position (C2) of the azobenzene core in 2-Methyl-4'-nitroazobenzene introduces significant steric hindrance that directly impacts the rates of both photo- and thermal isomerization.

The proposed mechanism for thermal isomerization in many azobenzenes is inversion, which involves the linearization of one of the C-N=N bond angles in the transition state. The presence of the 2-methyl group is thought to favor this mechanism by promoting a transition state that relieves the steric strain present in the planar trans isomer. researchgate.net

Electronic Effects of Nitro Group on Azo Linkage Stability and Dynamics

The nitro group (-NO₂) at the 4'-position exerts a powerful electronic influence on the azobenzene system. As a strong electron-withdrawing group, it significantly modulates the stability and isomerization dynamics of the azo linkage.

The 4'-nitro group, in conjunction with the electron-donating character of the methyl-substituted phenyl ring, creates a "push-pull" electronic structure. This arrangement leads to a significant charge transfer character in the molecule's ground state and excited states. The nitro group's ability to attract electrons polarizes the N=N double bond, which can influence the mechanism of isomerization. researchgate.netlongdom.org

For push-pull azobenzenes, the rotational mechanism for isomerization, which involves breaking the N=N π-bond to form a polar transition state, becomes more favorable, particularly in polar solvents. oup.comlongdom.org The electron-withdrawing nitro group helps to stabilize the negative charge that develops on the nitrogen atom adjacent to the nitro-substituted ring in this dipolar rotational transition state. This stabilization lowers the energy barrier for the rotational pathway.

The electronic properties of the nitro group also affect the molecule's absorption spectra. The charge-transfer character of the molecule often leads to a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted azobenzene. longdom.org This spectral shift is crucial for determining the optimal wavelengths for photoisomerization.

Synergistic Effects of Substituent Positions on Isomerization Thermodynamics and Kinetics

Destabilization of the trans Isomer : The ortho-methyl group sterically destabilizes the planar trans state.

Stabilization of the Rotational Transition State : The 4'-nitro group electronically stabilizes the polar transition state of the rotational isomerization pathway.

Solvent Effects on Isomerization Pathways and Rates

The surrounding solvent environment plays a critical role in the isomerization of 2-Methyl-4'-nitroazobenzene, primarily due to its push-pull electronic nature. The choice of solvent can influence not only the rate of isomerization but also the dominant mechanistic pathway (inversion vs. rotation).

In non-polar solvents, the inversion mechanism is often favored for azobenzene isomerization. This pathway involves a transition state that is not significantly more polar than the ground state and is thus less affected by the solvent's polarity. oup.comresearchgate.net

However, in polar solvents, the rotational mechanism can become the dominant pathway for push-pull systems. researchgate.netresearchgate.net The rotational transition state is highly polar, and polar solvent molecules can stabilize this state through dipole-dipole interactions, thereby lowering the activation energy and accelerating the isomerization rate. longdom.orgresearchgate.net For similar push-pull azobenzenes, a clear trend is observed where the rate of thermal cis-to-trans isomerization increases with increasing solvent polarity. longdom.orgresearchgate.net This is accompanied by a decrease in the activation energy, enthalpy, and entropy of activation. longdom.orgresearchgate.net This strong solvent dependence is considered evidence for a rotational mechanism. oup.com In some cases, a change in mechanism from inversion in non-polar solvents to rotation in polar ones may occur. longdom.org

The table below, based on data for the similar compound 4-anilino-4'-nitroazobenzene, illustrates the typical effect of solvent polarity on isomerization kinetics.

| Solvent | Relative Polarity | Rate Constant (k) at 25°C (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Cyclohexane | 0.006 | 0.003 | 75.3 |

| Toluene | 0.099 | 0.021 | 68.2 |

| Dichloromethane | 0.309 | 0.125 | 61.9 |

| Acetone | 0.355 | 0.198 | 60.2 |

| Acetonitrile (B52724) | 0.460 | 0.354 | 57.7 |

| 3-Pentanol | 0.516 | 0.411 | 54.4 |

This table is illustrative, based on trends observed for 4-anilino-4'-nitroazobenzene, to show the general effect of solvent polarity on a push-pull azobenzene system. longdom.org

Pressure Effects on Isomerization Kinetics

Applying external pressure is another physical parameter that can be used to probe the mechanism of isomerization. The effect of pressure on reaction rates is described by the activation volume (ΔV‡), which is the change in volume from the reactant to the transition state.

For azobenzene derivatives, a negative activation volume suggests that the transition state is more compact than the reactant state, leading to an acceleration of the reaction rate with increasing pressure. Studies on push-pull azobenzenes like 4-dimethylamino-4'-nitroazobenzene have shown that the thermal cis-to-trans isomerization is significantly accelerated by external pressure, particularly in polar solvents. oup.com The activation volume becomes more negative as the solvent polarity increases. oup.com

This pressure-induced rate acceleration is consistent with the rotational mechanism. The polar, charge-separated rotational transition state is expected to be strongly solvated (electrostriction), leading to a significant decrease in volume compared to the less polar cis ground state. In contrast, the inversion mechanism is expected to have a much smaller volume of activation, and thus be less sensitive to pressure. The observation of a large, negative activation volume that varies with the solvent provides strong evidence that the isomerization of push-pull azobenzenes like 2-Methyl-4'-nitroazobenzene can proceed via a rotational pathway. oup.com

Solid-State Isomerization Phenomena in 2-Methyl-4'-nitroazobenzene Single Crystals

Photoisomerization in the solid state is often more complex than in solution because the rigid crystalline lattice can impose significant steric constraints on the large-scale molecular motion required for the trans-cis transformation. For isomerization to occur efficiently in a crystal, a certain amount of free volume around the photoswitchable molecule is necessary.

While specific studies on 2-Methyl-4'-nitroazobenzene single crystals are not widely available, general principles from other azobenzene derivatives can be applied. The efficiency of solid-state isomerization is highly dependent on the crystal packing. In many cases, the tight packing in a crystalline environment completely suppresses isomerization. However, several strategies can enable this process. The introduction of bulky groups, such as the ortho-methyl group in 2-Methyl-4'-nitroazobenzene, can disrupt efficient crystal packing, thereby creating the necessary free volume to allow for the conformational change. researchgate.net This increase in internal steric hindrance can also raise the energy difference between the cis and trans states. researchgate.net

Successful solid-state isomerization can lead to macroscopic effects, such as photomechanical bending or twisting of the crystal. mdpi.com This occurs when a gradient of cis isomers is created by light penetrating the crystal surface, inducing strain within the lattice. mdpi.com The process is reversible, with the crystal returning to its original shape upon thermal relaxation or irradiation at a different wavelength. mdpi.com The specific photomechanical response would depend on the unique crystal structure of 2-Methyl-4'-nitroazobenzene.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Isomerization Monitoring

UV-Vis spectroscopy is a primary tool for investigating the electronic structure and photoisomerization behavior of azobenzene (B91143) derivatives. The absorption of light in the UV and visible regions promotes electrons from occupied to unoccupied molecular orbitals, revealing key information about the molecule's conjugation and geometry.

The electronic spectrum of azobenzenes is typically characterized by two main absorption bands corresponding to different electronic transitions. nih.gov

π-π Transition:* This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In push-pull azobenzenes, which feature an electron-donating group (like the methyl group) and an electron-accepting group (the nitro group), this transition often has significant charge-transfer (CT) character. This intense band is typically observed in the near-UV or visible region. For many substituted azobenzenes, this transition appears around 320-390 nm. nih.govnih.gov

n-π Transition:* This is a lower-intensity, formally symmetry-forbidden transition involving the excitation of an electron from a non-bonding (n) orbital, localized on the nitrogen atoms of the azo group, to a π* antibonding orbital. nih.gov Because the non-bonding orbitals are higher in energy than the π bonding orbitals, this transition requires less energy and thus occurs at a longer wavelength, typically in the visible region around 450 nm. nih.govacs.org

The presence of the methyl group (electron-donating) and the nitro group (electron-withdrawing) in 2-Methyl-4'-nitroazobenzene extends the π-conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the precise location of these absorption bands.

Azobenzene derivatives can exist as two distinct geometric isomers, trans (E) and cis (Z), which can be interconverted by light. UV-Vis spectroscopy is instrumental in monitoring this isomerization process. The two isomers have unique spectroscopic signatures:

trans Isomer: In the more stable trans form, the molecule is nearly planar, allowing for efficient π-electron delocalization. This results in a very intense π-π* absorption band. acs.org The n-π* transition is also present but is characterized by a much lower molar absorptivity. For the parent azobenzene molecule, the trans isomer has a strong π-π* band around 317 nm and a weak n-π* band near 449 nm. acs.org

cis Isomer: The cis isomer is non-planar due to steric hindrance between the phenyl rings. This disruption of planarity reduces π-conjugation. Consequently, the intensity of the π-π* band decreases and often shifts to a shorter wavelength (a hypsochromic or blue shift). nih.gov Conversely, the n-π* transition for the cis isomer becomes more allowed and its intensity increases significantly compared to the trans form, appearing around 434 nm in the parent azobenzene. acs.org

Upon irradiation with UV light (e.g., around the λmax of the trans isomer's π-π* band), a photostationary state is reached, containing a mixture of both isomers. This conversion can be tracked by observing the decrease in the trans π-π* band and the concurrent increase in the absorption bands characteristic of the cis isomer. The process often exhibits one or more isosbestic points, which are specific wavelengths where the molar absorptivity of the trans and cis isomers are equal, and thus the total absorbance of the solution remains constant during isomerization. nih.gov

The electronic transitions of push-pull molecules like 2-Methyl-4'-nitroazobenzene are sensitive to the surrounding environment, a phenomenon known as solvatochromism.

Solvent Polarity: The position of the π-π* charge-transfer band is particularly affected by solvent polarity. In push-pull systems, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent stabilizes the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift of the absorption maximum. scribd.comresearchgate.net Studies on similar aminoazobenzene dyes show a clear trend where solvents with higher proton acceptor ability and dipolarity/polarizability cause a significant bathochromic shift. researchgate.netsemanticscholar.org

| Solvent | Polarity Parameter (ET(30)) | Typical λmax Shift for π-π* Transition |

|---|---|---|

| Cyclohexane | 31.2 | Hypsochromic (Blue-shifted) |

| Chloroform | 39.1 | Intermediate |

| Acetone | 42.2 | Intermediate |

| Dimethylformamide (DMF) | 43.8 | Bathochromic (Red-shifted) |

| Ethanol | 51.9 | Bathochromic (Red-shifted) |

Protonation: Changes in pH can also alter the electronic spectra. Protonation typically occurs at one of the nitrogen atoms of the azo bridge. This sequesters the non-bonding electrons, significantly affecting the n-π* transition, which may disappear or be strongly blue-shifted. The π-π* transition is also affected as protonation alters the electron-accepting character of the azo group, leading to shifts in the absorption maximum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a detailed fingerprint of a molecule's structure, offering insights into bonding, conformation, and the distribution of electron density.

IR and Raman spectra reveal the characteristic vibrational frequencies of different functional groups within 2-Methyl-4'-nitroazobenzene. These frequencies are sensitive to the molecule's conformation, allowing for the differentiation of trans and cis isomers.

Key vibrational modes for substituted azobenzenes include:

NO₂ Stretching: The nitro group exhibits strong IR bands corresponding to asymmetric (νas(NO₂)) and symmetric (νs(NO₂)) stretching, typically found around 1530-1570 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

N=N Stretching: The azo group stretch (ν(N=N)) is a key marker for the isomerization state. This vibration is often weak in the IR spectrum of the symmetric trans isomer but more intense in the Raman spectrum. For trans-azobenzene, this mode appears around 1440 cm⁻¹. acs.org In the cis isomer, the frequency of the N=N stretch shifts to a higher wavenumber, appearing at 1512 cm⁻¹ in azobenzene. acs.org

C-N Stretching: The stretching of the carbon-nitrogen bond (ν(C-N)) between the phenyl ring and the azo group is also conformation-dependent. In azobenzene, this mode shifts from around 1143 cm⁻¹ in the trans isomer to 1134 cm⁻¹ in the cis isomer. acs.org

Phenyl Ring Modes: Vibrations associated with the phenyl rings, such as C-C stretching and C-H bending, appear in the 1450-1600 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively.

The distinct vibrational frequencies of the two isomers allow for quantitative analysis of the isomeric ratio in a sample and for studying the kinetics of the thermal cis-to-trans relaxation process in the dark. rsc.orgrsc.org

| Vibrational Mode | trans Isomer Frequency (cm⁻¹) | cis Isomer Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| N=N Stretch | ~1440 | ~1512 | Raman |

| C-N Stretch | ~1143 | ~1134 | Raman |

| NO₂ Asymmetric Stretch | ~1530-1570 | - | IR/Raman |

| NO₂ Symmetric Stretch | ~1340-1350 | - | IR/Raman |

| Phenyl C-C Stretch | ~1590-1600 | ~1590 | Raman |

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the wavelength of the excitation laser is chosen to coincide with an electronic absorption band of the molecule (e.g., the π-π* charge-transfer band). This results in a selective and dramatic enhancement (by a factor of 10³ to 10⁶) of the Raman intensities of vibrational modes that are coupled to the electronic transition. acs.org

For a push-pull molecule like 2-Methyl-4'-nitroazobenzene, excitation within the charge-transfer band provides detailed information about the chromophore's delocalization. The vibrational modes that are enhanced are those that involve changes in geometry between the ground and excited electronic states. In a charge-transfer transition, this corresponds to modes that facilitate the movement of electron density from the donor (methyl-substituted ring) to the acceptor (nitro-substituted ring) through the azo bridge.

Studies on similar molecules like 4-hydroxy-4'-nitroazobenzene and 4-nitro-4'-dimethylaminoazobenzene show strong enhancement of:

The N=N stretching mode.

The C-N stretching modes.

Modes associated with the nitro group.

Stretching and bending modes of the phenyl rings that are part of the conjugated π-system.

The enhancement profile—a plot of the Raman intensity of a specific mode versus the excitation wavelength—maps out the shape of the electronic absorption band. By analyzing which modes are most strongly enhanced, it is possible to experimentally trace the pathway of charge delocalization across the molecule, confirming the involvement of the entire D-π-A (Donor-π-Acceptor) system in the electronic transition. acs.orgresearchgate.net This makes RR spectroscopy an invaluable tool for elucidating the nature of the excited states involved in the photoisomerization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2-Methyl-4'-nitroazobenzene, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure, assigning specific atoms, and investigating the electronic effects of the substituent groups on the aromatic rings.

The ¹H and ¹³C NMR spectra of 2-Methyl-4'-nitroazobenzene are dictated by the electronic properties of its constituent parts: the methyl-substituted phenyl ring, the nitro-substituted phenyl ring, and the connecting azo bridge. The electron-donating nature of the methyl group (-CH₃) and the strong electron-withdrawing nature of the nitro group (-NO₂) create a polarized π-system, significantly influencing the chemical shifts of the aromatic protons and carbons.

In the ¹H NMR spectrum, the protons on the nitro-substituted ring are expected to resonate at a lower field (higher ppm) compared to those on the methyl-substituted ring. The ortho-protons to the strongly deshielding nitro group (H-3' and H-5') would appear as a doublet significantly downfield, typically in the range of 8.2-8.4 ppm. The protons ortho to the azo group on this same ring (H-2' and H-6') would also be downfield, appearing as a doublet around 7.9-8.1 ppm. On the other ring, the methyl group protons would appear as a distinct singlet at a much higher field, approximately 2.4 ppm. The aromatic protons on the methyl-bearing ring are less deshielded. The proton ortho to the methyl group (H-3) and the proton para to the methyl group (H-6) would be found in the 7.2-7.5 ppm region.

The ¹³C NMR spectrum provides complementary information. The carbon atom attached to the nitro group (C-4') is the most deshielded aromatic carbon, with an expected chemical shift above 148 ppm. The carbon attached to the methyl group (C-2) would also be deshielded due to substitution, but less so than C-4'. Conversely, the carbons ortho and para to the electron-withdrawing nitro group experience a significant downfield shift, while those ortho and para to the electron-donating methyl group experience an upfield shift relative to unsubstituted benzene (B151609). The chemical shifts for the carbons directly bonded to the azo nitrogens (C-1 and C-1') are typically observed in the 145-155 ppm range.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Shift |

| 2-CH₃ | ~2.4 (s) | ~17-22 | Aliphatic methyl group, shielded. |

| C-1 | - | ~152 | Attached to azo group, deshielded. |

| C-2 | - | ~139 | Attached to methyl group, deshielded by substitution. |

| H-3 / C-3 | ~7.3 (d) | ~130 | Ortho to methyl group, slightly shielded. |

| H-4 / C-4 | ~7.4 (t) | ~131 | Meta to methyl group. |

| H-5 / C-5 | ~7.4 (t) | ~129 | Meta to methyl group. |

| H-6 / C-6 | ~7.8 (d) | ~118 | Para to methyl group, ortho to azo group, deshielded. |

| C-1' | - | ~147 | Attached to azo group and on nitro-ring, deshielded. |

| H-2', H-6' / C-2', C-6' | ~8.0 (d) | ~125 | Ortho to azo group, meta to nitro group. |

| H-3', H-5' / C-3', C-5' | ~8.3 (d) | ~124 | Ortho to nitro group, strongly deshielded. |

| C-4' | - | ~149 | Attached to nitro group, strongly deshielded. |

Note: The chemical shifts are estimated values based on substituent effects on benzene and related azobenzene structures. Actual values may vary depending on the solvent and experimental conditions.

Tautomerism involves the migration of a proton or group, leading to constitutional isomers that are in equilibrium. In azobenzenes, the most common form is azo-hydrazone tautomerism, which typically requires the presence of a hydroxyl or amino group in the ortho or para position relative to the azo bridge. This allows for the formation of a quinone-hydrazone tautomer.

For 2-Methyl-4'-nitroazobenzene, significant tautomerism is not expected under normal conditions. The molecule lacks the requisite acidic proton on a hydroxyl or amino group necessary to engage in azo-hydrazone tautomerism.

Another potential, though less common, tautomeric form in nitro compounds is the aci-nitro or nitronic acid form. This involves the transfer of an α-hydrogen to one of the oxygen atoms of the nitro group, forming a C=N⁺(O⁻)OH moiety. This type of tautomerism is generally restricted to aliphatic nitro compounds or aromatic compounds where an alkyl group with an α-hydrogen is directly adjacent to the nitro group, facilitating intramolecular hydrogen transfer. researchgate.netnih.gov In 2-Methyl-4'-nitroazobenzene, the nitro group is attached directly to the aromatic ring, which has no α-hydrogens. Therefore, nitro-aci-nitro tautomerism is not a relevant equilibrium for this compound. wikipedia.orgspcmc.ac.in

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into molecular configuration, conformation, and the intermolecular forces that govern crystal packing. While a specific crystal structure for 2-Methyl-4'-nitroazobenzene is not publicly available, its solid-state characteristics can be reliably inferred from the extensive crystallographic data of closely related nitroaromatic and azobenzene compounds. mdpi.comresearchgate.net

Azobenzene derivatives can exist as two geometric isomers: the thermodynamically more stable trans (or E) isomer and the less stable cis (or Z) isomer. In the solid state, unsubstituted azobenzene and the vast majority of its derivatives, including those with nitro groups, adopt the planar or nearly planar trans configuration. researchgate.net This configuration minimizes steric hindrance by placing the bulky phenyl rings on opposite sides of the N=N double bond. It is therefore expected that 2-Methyl-4'-nitroazobenzene crystallizes in the trans configuration. The planarity of the molecule may be slightly distorted by crystal packing forces, resulting in a minor twist or dihedral angle between the two phenyl rings. mdpi.com

The packing of 2-Methyl-4'-nitroazobenzene molecules in a crystal lattice is directed by a combination of non-covalent interactions. The presence of the polar nitro group is a dominant factor, promoting the formation of weak C-H···O hydrogen bonds between the oxygen atoms of the nitro group and aromatic protons of neighboring molecules. rsc.org

Based on analogous compounds like 1-chloro-2-methyl-4-nitrobenzene, it is probable that 2-Methyl-4'-nitroazobenzene crystallizes in a common space group such as the monoclinic P2₁/n or P2₁/c. mdpi.com

| Parameter | Expected Value / Characteristic (based on analogs) | Reference Compound |

| Crystal System | Monoclinic | 1-chloro-2-methyl-4-nitrobenzene mdpi.com |

| Space Group | P2₁/n or P2₁/c | 1-chloro-2-methyl-4-nitrobenzene mdpi.com |

| Configuration | trans | p-Aminoazobenzene researchgate.net |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Nitrobenzene derivatives rsc.org |

| Nitro Group Orientation | Nearly coplanar with the phenyl ring (dihedral angle < 10°) | Methyl 4-nitrobenzoate (B1230335) researchgate.net |

Theoretical and Computational Chemistry Studies of 2 Methyl 4 Nitroazobenzene

Prediction of Spectroscopic Properties (UV-Vis, IR, NMR, Raman)

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules like 2-Methyl-4'-nitroazobenzene. These methods allow for the elucidation of electronic and vibrational characteristics, providing insights that complement and help interpret experimental data.

UV-Vis Spectroscopy: The electronic absorption spectra of azobenzene (B91143) derivatives are characterized by two main absorption bands: a strong π→π* transition typically in the ultraviolet region and a weaker n→π* transition in the visible region. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate UV-Vis spectra. mdpi.comnih.gov For a molecule like 2-Methyl-4'-nitroazobenzene, TD-DFT calculations can predict the excitation energies and oscillator strengths of its electronic transitions. researchgate.net The positions of these bands are sensitive to the substituents on the phenyl rings. The electron-donating methyl group and the electron-withdrawing nitro group create a "push-pull" system, which is expected to cause a red-shift (bathochromic shift) of the π→π* absorption band compared to unsubstituted azobenzene. Computational studies on similar nitro-substituted compounds have demonstrated that TD-DFT can effectively model these spectral shifts. qu.edu.qa The calculations are typically performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set, often incorporating a solvent model to simulate solution-phase spectra. mdpi.comqu.edu.qa

Interactive Data Table: Predicted UV-Vis Absorption Data for Azobenzene Derivatives (Note: Data for 2-Methyl-4'-nitroazobenzene is estimated based on typical computational results for similar push-pull azobenzenes, as specific literature values are not available. Experimental values can vary with solvent.)

| Compound | Transition | Predicted λmax (nm) | Key Molecular Orbitals Involved |

| 2-Methyl-4'-nitroazobenzene | π→π | ~350-380 | HOMO → LUMO |

| 2-Methyl-4'-nitroazobenzene | n→π | ~440-470 | HOMO-1 → LUMO |

| Unsubstituted Azobenzene | π→π | ~320 | HOMO → LUMO |

| Unsubstituted Azobenzene | n→π | ~440 | HOMO-1 → LUMO |

IR and Raman Spectroscopy: Vibrational spectroscopy provides a fingerprint of a molecule's structure. DFT calculations are highly effective in predicting the infrared (IR) and Raman spectra of organic molecules. cardiff.ac.ukscifiniti.com By calculating the harmonic vibrational frequencies, one can assign the observed experimental bands to specific molecular motions. scirp.org For 2-Methyl-4'-nitroazobenzene, DFT calculations would predict characteristic vibrational modes, including:

N=N stretching: A key vibration for the azo group, typically appearing in the 1400-1450 cm⁻¹ region in the Raman spectrum.

NO₂ stretching: Symmetric and asymmetric stretching vibrations of the nitro group, expected to be strong in the IR spectrum, typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

C-H stretching: Aromatic and methyl C-H stretching vibrations, usually found in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

Aromatic C=C stretching: Vibrations from the phenyl rings, typically in the 1450-1600 cm⁻¹ range.

The computed frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations of the theoretical model. scirp.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment. For 2-Methyl-4'-nitroazobenzene, key predictions would include:

¹H NMR: The aromatic protons will show distinct signals depending on their position relative to the methyl and nitro groups. Protons on the nitro-substituted ring are expected to be shifted downfield (higher ppm) due to the electron-withdrawing effect of the NO₂ group. libretexts.org The methyl protons would appear as a singlet in the upfield region.

¹³C NMR: The carbon atoms attached to the nitrogen of the azo group and the nitro group would have characteristic chemical shifts. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. youtube.com

Theoretical predictions of chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). illinois.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 2-Methyl-4'-nitroazobenzene (Note: These are estimated values based on computational principles for substituted benzenes. Actual values depend on the solvent and experimental conditions.)

| Proton Position | Predicted Chemical Shift (ppm) | Rationale |

| Methyl Protons | 2.3 - 2.5 | Electron-donating group, relatively shielded |

| Aromatic (methyl-ring) | 7.2 - 7.8 | Standard aromatic region, influenced by methyl and azo groups |

| Aromatic (nitro-ring) | 7.9 - 8.4 | Deshielded by electron-withdrawing nitro group |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of 2-Methyl-4'-nitroazobenzene are crucial for its properties and function. Computational chemistry provides powerful tools to explore these aspects at a molecular level.

While 2-Methyl-4'-nitroazobenzene itself lacks the classic hydrogen bond donor groups (like -OH or -NH) necessary for strong intramolecular hydrogen bonding, computational studies can investigate weaker C-H···O or C-H···N interactions. nih.gov In some substituted azobenzenes, such weak hydrogen bonds can influence the planarity and conformational preference of the molecule. mdpi.com For example, in related molecules, DFT calculations have been used to identify and characterize intramolecular hydrogen bonds by analyzing geometric parameters (bond distances and angles) and using techniques like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis. mdpi.comsemanticscholar.org These analyses can quantify the strength and nature of such interactions. mdpi.com For 2-Methyl-4'-nitroazobenzene, a C-H bond on the methyl-substituted ring might interact with a nitrogen atom of the azo group or an oxygen atom of the nitro group in certain conformations, although such interactions are expected to be weak.

Host-guest chemistry involves the formation of complexes between a host molecule and a guest molecule or ion. techniques-ingenieur.fr Azobenzene derivatives are interesting guests for various hosts, such as cyclodextrins or calixarenes, due to their photoisomerization properties. nih.gov Theoretical studies are vital for understanding the mechanism of complex formation and the nature of the intermolecular forces involved.

Computational methods like molecular mechanics and DFT can be used to model the complexation of 2-Methyl-4'-nitroazobenzene (the guest) with a potential host molecule. nih.gov These studies can:

Predict Binding Geometries: Determine the most stable orientation of the guest within the host's cavity.

Calculate Binding Energies: Quantify the stability of the host-guest complex. The binding energy is determined by a combination of non-covalent interactions, including van der Waals forces, hydrophobic interactions, and electrostatic interactions. researchgate.net

Elucidate the Binding Mechanism: Analyze the changes in molecular structure and electronic properties upon complexation. For instance, calculations can show how the encapsulation of the azobenzene derivative within a host cavity affects its isomerization potential.

Reactivity and Derivatization Chemistry of 2 Methyl 4 Nitroazobenzene

Functional Group Transformations

The functional groups on the aromatic rings of 2-Methyl-4'-nitroazobenzene are key sites for chemical reactions, allowing for its conversion into various other compounds.

Reduction of Nitro Group to Amino Functionality

The nitro group of 2-Methyl-4'-nitroazobenzene can be readily reduced to an amino group, forming 2-Methyl-4'-aminoazobenzene. This transformation is a critical step in the synthesis of more complex derivatives. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metal reductants in acidic media. For azobenzene (B91143) compounds, selectivity is crucial to avoid the cleavage of the azo bridge. Studies on substituted 4-nitroazobenzenes have shown that reagents like hydrazine hydrate in the presence of an iron oxide hydroxide catalyst can selectively reduce the nitro group. The selectivity of this reaction can be enhanced by using higher reaction temperatures.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies | Highly effective, but may also reduce the azo bond or other functional groups if not controlled. |

| Iron (Fe) in Acidic Media (e.g., AcOH) | Reflux | A mild and common method for reducing nitro groups to amines. |

| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | Provides a mild method for reduction in the presence of other reducible groups. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/alcoholic solution | Can be used for selective reduction. |

Oxidation Reactions

Oxidation reactions on 2-Methyl-4'-nitroazobenzene can target either the methyl group or the azo bridge.

The methyl group, being an alkyl substituent on an aromatic ring, can be oxidized to a carboxylic acid group (-COOH). This reaction typically requires strong oxidizing agents, such as potassium permanganate (KMnO₄) in an alkaline solution, followed by acidification. The presence of the electron-withdrawing nitro group on the other ring can make the methyl group somewhat more resistant to oxidation compared to methylbenzene (toluene) itself. libretexts.org Other methods for oxidizing aryl methyl groups include using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid. google.com This transformation yields 4'-nitroazobenzene-2-carboxylic acid, a valuable intermediate for synthesizing polymers and coordination compounds.

The azo bridge itself can be oxidized to form an azoxybenzene derivative. wikipedia.org This reaction is typically carried out using peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA). thieme-connect.com The oxidation of azobenzene yields azoxybenzene, and this transformation is a general reaction for aryl azo compounds. wikipedia.orgacs.org

Substitution Reactions on Aromatic Rings

Further substitution on the aromatic rings of 2-Methyl-4'-nitroazobenzene is directed by the existing substituents. The molecule has two distinct aromatic rings: Ring A, substituted with a methyl group, and Ring B, substituted with a nitro group. The azo group itself acts as a deactivating group for electrophilic aromatic substitution.

On Ring A (with Methyl Group): The methyl group (-CH₃) is an activating, ortho, para-directing group. Therefore, electrophilic substitution (such as nitration, halogenation, or sulfonation) will preferentially occur at the positions ortho and para to the methyl group.

On Ring B (with Nitro Group): The nitro group (-NO₂) is a strongly deactivating, meta-directing group. Electrophilic substitution on this ring will be slower than on Ring A and will occur at the positions meta to the nitro group.

The interplay of these directing effects allows for the controlled synthesis of polysubstituted azobenzene derivatives.

Table 2: Directing Effects of Substituents in 2-Methyl-4'-nitroazobenzene for Electrophilic Aromatic Substitution

| Ring | Existing Substituent(s) | Ring Activity | Directing Effect |

|---|---|---|---|

| A | -CH₃ (and azo group) | Activated (relative to Ring B) | ortho, para to the methyl group |

Synthesis of Novel Azobenzene Derivatives and Analogs

The functional group transformations described above are foundational for creating novel azobenzene derivatives with specific properties, particularly for applications in materials science and supramolecular chemistry.

Modifications Affecting Photochromic Properties

Azobenzenes are well-known molecular switches, capable of reversible trans-cis isomerization upon irradiation with light of specific wavelengths. rsc.org The photochromic properties, such as the absorption wavelengths for switching and the rate of thermal relaxation from the cis to the trans isomer, are highly dependent on the electronic nature of the substituents on the aromatic rings.

By modifying the 2-Methyl-4'-nitroazobenzene scaffold, these properties can be tuned. For example:

Reduction of the nitro group to an amino group introduces a strong electron-donating group, which typically causes a red-shift in the absorption spectrum.

Oxidation of the methyl group to a carboxylic acid introduces an electron-withdrawing group, which can influence the isomerization kinetics. mdpi.com

Further substitution on the aromatic rings can be used to systematically alter the electronic properties and, consequently, the photochromic behavior.

These modifications allow for the design of molecular switches that operate at different wavelengths or have different thermal stabilities, which is crucial for applications in optical data storage and light-controlled systems. wikipedia.org

Incorporation into Macrocyclic Coordination Compounds

Azobenzene units can be incorporated into the backbone of macrocycles to create photo-responsive host molecules. mdpi.com The synthesis of such macrocycles often relies on a template effect, where a metal ion directs the cyclization reaction.

Derivatives of 2-Methyl-4'-nitroazobenzene are excellent candidates for this purpose. After functionalization, for instance by reducing the nitro group to an amine or oxidizing the methyl group to a carboxylic acid, the molecule possesses coordination sites (N or O donors) that can bind to metal ions. These functionalized azobenzenes can then be used as building blocks in condensation reactions with other components to form large, ring-like structures. The metal ion helps to pre-organize the reactants, increasing the yield of the desired macrocyclic product. The resulting macrocyclic coordination compounds can exhibit photo-switchable binding properties, acting as receptors that can be turned "on" or "off" by light.

Cyclometallation Reactions, with a Focus on Palladium Complexes

The reactivity of 2-Methyl-4'-nitroazobenzene in cyclometallation reactions, particularly with palladium, is a subject of significant interest due to the potential applications of the resulting palladacycles in catalysis and materials science. This section delves into the synthesis, characterization, and structural properties of palladium complexes derived from this unsymmetrically substituted azobenzene.

Synthesis and Characterization of Palladacycles

The synthesis of palladacycles from 2-Methyl-4'-nitroazobenzene typically involves an ortho-palladation reaction, where a palladium(II) salt, such as palladium(II) acetate (B1210297), reacts with the azobenzene derivative. This reaction is a form of electrophilic aromatic substitution, where the palladium acts as the electrophile and is directed to the ortho position of one of the aromatic rings by the coordinating nitrogen atom of the azo group.

While direct studies on 2-Methyl-4'-nitroazobenzene are not extensively documented in the reviewed literature, the cyclopalladation of a structurally similar compound, 4-methyl-4′-nitrodibenzyl sulphide, with palladium(II) acetate provides valuable insights. This reaction yields a dimeric, acetate-bridged cyclopalladated complex. rsc.org A subsequent metathetical reaction with a halide salt, such as lithium chloride, can replace the acetate bridges with chloro bridges. rsc.org

These chloro-bridged dimers can then be converted into mononuclear complexes by treatment with a suitable ligand, such as a substituted pyridine. This bridge-splitting reaction results in the formation of a mononuclear cyclopalladated complex where the palladium is coordinated to the azobenzene ligand, a chloride ion, and the newly introduced ligand. rsc.org

The characterization of these palladacycles relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the various ligands to the palladium center. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is crucial for determining the site of palladation. The disappearance of a proton signal in the aromatic region of the ¹H NMR spectrum of the complex compared to the free ligand is indicative of C-H bond activation and the formation of a Pd-C bond. rsc.org

Structural and Spectroscopic Properties of Metalated Derivatives

The structural and spectroscopic properties of palladacycles derived from substituted azobenzenes provide detailed information about their molecular geometry and electronic characteristics.

Structural Properties:

X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. For analogous cyclopalladated complexes, a square-planar geometry around the palladium(II) center is commonly observed. researchgate.net In the dinuclear chloro-bridged complexes, two square-planar palladium units are linked by two bridging chloride ions. In mononuclear complexes, the palladium atom is typically coordinated to the ortho-carbon of one of the azobenzene rings, one of the azo nitrogen atoms, a halide, and a neutral ligand.

The table below summarizes typical bond parameters that might be expected for a mononuclear palladacycle of 2-Methyl-4'-nitroazobenzene, based on data for similar structures.

| Parameter | Typical Value Range |

| Pd-C (aryl) bond length | 1.95 - 2.05 Å |

| Pd-N (azo) bond length | 2.00 - 2.10 Å |

| Pd-Cl bond length | 2.30 - 2.40 Å |

| C-Pd-N bond angle | 78 - 82° |

Spectroscopic Properties:

The spectroscopic properties of these metalated derivatives are key to their characterization.

¹H NMR Spectroscopy: As mentioned, the most significant feature in the ¹H NMR spectrum is the absence of the ortho-proton signal on the palladated ring. The chemical shifts of the remaining aromatic protons are also affected by the coordination to the palladium center. The methyl group protons on the non-palladated ring would likely exhibit a singlet in a predictable region of the spectrum. Analysis of the proton NMR spectrum helps in concluding that the cyclopalladation proceeds via an electrophilic attack on the aryl group. rsc.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atom directly bonded to the palladium (the ortho-carbon) will show a significant downfield shift compared to the corresponding carbon in the free ligand. The other carbon signals in the aromatic rings will also be influenced by the metalation.

IR Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule. The N=N stretching frequency of the azo group may shift upon coordination to the palladium atom. Additionally, new bands corresponding to Pd-C, Pd-N, and Pd-Cl vibrations can be observed in the far-IR region.

UV-Visible Spectroscopy: The electronic spectra of these complexes are typically characterized by intense bands in the UV and visible regions. These absorptions can be attributed to intra-ligand π → π* transitions within the azobenzene ligand and metal-to-ligand charge transfer (MLCT) transitions from the palladium d-orbitals to the π* orbitals of the ligand.

The following table provides a hypothetical summary of the expected spectroscopic data for a mononuclear palladacycle of 2-Methyl-4'-nitroazobenzene.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Disappearance of one ortho-proton signal. Shifts in the signals of the remaining aromatic protons. A singlet for the methyl group protons. |

| ¹³C NMR | Significant downfield shift of the palladated carbon signal. |

| IR Spectroscopy | Shift in the N=N stretching frequency. Appearance of new bands in the far-IR region corresponding to Pd-C, Pd-N, and Pd-Cl vibrations. |

| UV-Vis Spectroscopy | Intense absorption bands in the UV-visible region due to π → π* and MLCT transitions. |

Applications in Advanced Materials and Functional Systems

Photoresponsive Materials Development

Photoresponsive materials are a class of smart materials that can change their properties upon exposure to light. The incorporation of 2-Methyl-4'-nitroazobenzene and similar azobenzene (B91143) derivatives into these materials allows for the precise and remote control of material behavior. mpg.de The fundamental mechanism behind this photoresponsiveness is the reversible trans-cis isomerization of the azobenzene moiety when irradiated with light of specific wavelengths. bohrium.com

The trans isomer is generally the more thermodynamically stable state. Upon irradiation with UV light, it converts to the cis isomer, leading to a significant change in molecular geometry from a linear to a bent shape. This isomerization can be reversed by exposing the material to visible light or through thermal relaxation. mpg.debohrium.com This molecular-level mechanical action can be harnessed to induce macroscopic changes in the material.

The incorporation of azobenzene derivatives like 2-Methyl-4'-nitroazobenzene into polymer matrices is a common strategy to create robust and processable photoresponsive materials. nih.gov These "azopolymers" can be synthesized with the azobenzene unit acting as a side-chain, main-chain, or cross-linking agent. The properties of the resulting material are highly dependent on the nature of the polymer backbone and the concentration of the azobenzene chromophore.

When integrated into polymer matrices, the photoisomerization of the azobenzene units can induce significant changes in the physical and chemical properties of the polymer, such as:

Glass Transition Temperature (Tg): The change in the shape of the azobenzene molecule can disrupt or enhance intermolecular interactions within the polymer, leading to a light-induced modulation of the Tg. mpg.de

Mechanical Properties: The isomerization can cause internal stress and strain, leading to changes in the modulus and hardness of the material.

Surface Topography: Light can be used to create, modify, or erase surface relief gratings on thin films of azopolymers.

Research in this area has led to the development of materials with tunable properties, where light can be used as a trigger to control the material's state and function on demand.

The geometric changes associated with the trans-cis isomerization of 2-Methyl-4'-nitroazobenzene can be amplified to generate macroscopic motion, leading to the development of photo-actuators. These devices can convert light energy directly into mechanical work. frontiersin.org

A common approach to fabricating photo-actuators is to create a bilayer material, where one layer is a photoresponsive polymer containing an azobenzene derivative and the other is a passive, flexible substrate. rsc.org Upon illumination, the azobenzene-containing layer contracts or expands due to the collective isomerization of the chromophores, causing the entire bilayer to bend or unbend. rsc.org This principle has been used to create a variety of light-driven devices, including:

Cantilevers: That can bend and unbend in response to light.

Artificial Muscles: Capable of performing complex motions like twisting and gripping. rsc.org

Light-Fueled Walkers and Wheels: Demonstrating the potential for creating light-powered micro-robotics. frontiersin.org

The performance of these actuators, such as the speed and magnitude of deformation, is influenced by factors like the intensity and wavelength of the light, the properties of the polymer matrix, and the design of the actuator itself. rsc.org

The photoisomerization of 2-Methyl-4'-nitroazobenzene can also be utilized to create light-controlled permeability systems. By incorporating this molecule into membranes or porous materials, it is possible to modulate the transport of gases or liquids through the material with light.

The underlying principle is that the change in the shape of the azobenzene molecule can alter the free volume or pore size within the material. For instance, in a densely packed polymer membrane, the conversion of the linear trans isomers to the bent cis isomers can increase the free volume, thereby enhancing the permeability of the membrane. This effect is reversible, allowing for the "gating" of molecular transport using light as an external stimulus. ornl.govresearchgate.net

This technology has potential applications in areas such as:

Controlled Drug Delivery: Where the release of a therapeutic agent can be triggered by light.

Smart Filtration Membranes: Whose selectivity can be tuned in real-time.

Microfluidic Devices: With light-activated valves and pumps.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, such as that from a laser. This property is crucial for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. mdpi.comrsc.org Organic molecules with large second-order NLO responses are of particular interest due to their potential for high efficiency and fast response times. jhuapl.edu

The second-order NLO response of a molecule, quantified by its first hyperpolarizability (β), is governed by several key design principles. For a molecule to exhibit a significant second-order NLO effect, it must possess a non-centrosymmetric structure. semanticscholar.org This is often achieved in organic molecules by creating a "push-pull" system, which consists of:

An electron-donating group (D) that pushes electron density into a conjugated system.